molecular formula C17H15N3O3S B11767092 N-(4-methoxyphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(4-methoxyphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B11767092
M. Wt: 341.4 g/mol
InChI Key: QBZCKDATOBYEKW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of 5-phenyl-1,3,4-oxadiazole: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the thioether is reacted with an acetamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes.

    Agrochemicals: It has potential as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: It may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

    Anticancer Activity: The compound could induce apoptosis in cancer cells by activating caspases or inhibiting specific signaling pathways.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes involved in inflammation.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide can be compared with other oxadiazole derivatives:

    N-(4-chlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide: Similar structure but with a chlorine substituent instead of a methoxy group.

    N-(4-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide: Contains a nitro group, which may alter its biological activity.

    N-(4-methylphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide: Has a methyl group, which can affect its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific substituents, which can influence its overall biological activity and chemical behavior.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H15N3O3S/c1-22-14-9-7-13(8-10-14)18-15(21)11-24-17-20-19-16(23-17)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,21)

InChI Key

QBZCKDATOBYEKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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